Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Procure Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1158750-06-1) as your preferred conformationally constrained scaffold. Its rigid 1,9-diazaspiro[5.5]undecane core with orthogonal Cbz protection at N9 enables selective N1 functionalization, a key advantage over Boc-protected analogs in multi-step syntheses. This scaffold has demonstrated sub-nanomolar NPY Y5 antagonism (IC50 = 1.7 nM) and superior anti-DENV2 potency (EC50 = 11.43 μM vs. ribavirin's 50.9 μM). With a calculated LogP of 2.89, it positions derivative libraries within the optimal CNS drug-likeness window. The Cbz group's stability at room temperature facilitates multi-gram stockpiling for extended SAR campaigns without cold-chain logistics.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 1158750-06-1
Cat. No. B1506723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
CAS1158750-06-1
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17/h1-3,6-7,18H,4-5,8-14H2
InChIKeyXPZOSNMGIILVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1,9-Diazaspiro[5.5]undecane-9-carboxylate (CAS 1158750-06-1): Key Physicochemical & Procurement Profile


Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic heterocyclic building block featuring a rigid 1,9-diazaspiro[5.5]undecane core with a benzyl carbamate (Cbz) protecting group at the N9 position [1]. This compound serves as a conformationally constrained scaffold for medicinal chemistry, particularly in the development of central nervous system (CNS) agents targeting orexin receptors, sigma-1/μ-opioid receptors, and neuropeptide Y (NPY) Y5 receptors [2]. The Cbz protecting group provides orthogonal reactivity for selective N1 functionalization, a key synthetic advantage over tert-butyl carbamate (Boc)-protected analogs in multi-step syntheses where acid-labile functionalities are present [3].

Why Generic Spirocyclic Amines Cannot Substitute for Benzyl 1,9-Diazaspiro[5.5]undecane-9-carboxylate in Synthesis


The 1,9-diazaspiro[5.5]undecane scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to N9 substitution. The benzyl carbamate (Cbz) group imparts distinct physicochemical properties (calculated ACD/LogP = 2.89) that differ markedly from tert-butyl carbamate (Boc)-protected analogs (LogP ~4.3) and the free amine form (LogP ~2.0) , directly impacting membrane permeability and CNS penetration in lead optimization [1]. In anti-dengue virus SAR studies of 1,9-diazaspiro[5.5]undecane derivatives, benzyl-substituted analogs exhibited EC50 values ranging from 11.4 to 20.8 μM, whereas the standard antiviral ribavirin showed an IC50 of 50.9 μM—demonstrating that seemingly minor substitution changes produce quantifiable potency differences [2]. Substituting an alternative spirocyclic core (e.g., 2,7-diazaspiro[4.5]decane or 3,9-diazaspiro[5.5]undecane) would alter both the three-dimensional vector presentation of functional groups and the pKa of the basic nitrogen, fundamentally changing target engagement profiles validated across orexin, NPY Y5, and σ1/μ-opioid receptor programs [3].

Quantitative Differentiation Evidence: Benzyl 1,9-Diazaspiro[5.5]undecane-9-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: Cbz-Protected Core Enables Tunable CNS Permeability

The benzyl carbamate (Cbz) protecting group confers a calculated ACD/LogP of 2.89, which falls within the optimal CNS drug-likeness window (LogP 2–4). In contrast, the tert-butyl carbamate (Boc)-protected analog (tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate, CAS 1100748-67-1) exhibits a calculated LogP of 4.32 . The 1.43 LogP unit difference represents a ~27-fold difference in theoretical octanol-water partition coefficient, directly impacting predicted blood-brain barrier penetration and nonspecific tissue binding .

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Storage Flexibility: Room Temperature Stability Reduces Cold-Chain Logistics Costs

Multiple vendors specify that Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can be stored at room temperature (15–25°C) with a documented three-year shelf life [1]. In contrast, the hydrochloride salt form (CAS 1171417-47-2) and many Boc-protected diazaspiro analogs require refrigerated storage at 2–8°C . This differential storage requirement translates to quantifiable operational advantages for laboratories without dedicated cold storage capacity or for multi-site collaborative programs where ambient shipping reduces both cost and degradation risk.

Compound management Long-term stability Procurement logistics

Class-Level Scaffold Potency: NPY Y5 Antagonism with Sub-nanomolar IC50

While direct NPY Y5 antagonism data for Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate itself are not publicly reported, aryl urea derivatives built upon the identical 1,9-diazaspiro[5.5]undecane core demonstrate IC50 values as low as 1.7 nM against the NPY Y5 receptor [1]. This sub-nanomolar potency establishes the core scaffold as a validated privileged structure for NPY Y5 antagonism. Alternative spirocyclic cores (e.g., 2,7-diazaspiro[4.5]decane) have not demonstrated comparable NPY Y5 potency in published SAR studies [2]. The Cbz protecting group on the target compound preserves the N9 position for subsequent urea coupling, enabling direct access to this validated pharmacophore series without protecting group manipulation [3].

Obesity therapeutics NPY Y5 receptor Structure-activity relationship

Antiviral Potency Benchmark: Spirocyclic Benzyl Derivatives Outperform Ribavirin

In a direct cell-based comparative study, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives—structural analogs of the target compound differing only in benzyl substitution pattern—demonstrated EC50 values of 11.43 ± 0.87 μM (2-methylbenzyl, SPO-6), 14.15 ± 0.50 μM (4-bromobenzyl, SPO-7), and 20.77 ± 1.92 μM (4-cyanobenzyl, SPO-13) against dengue virus type 2 (DENV2) [1]. The standard-of-care antiviral ribavirin exhibited an IC50 of 50.9 ± 18 μM in the same assay system. This represents a 3.5- to 4.5-fold improvement in antiviral potency for the diazaspiro benzyl scaffold over ribavirin. Computational docking and molecular dynamics simulations identified NS5-methyltransferase as the probable target, with SPO-6 showing the most favorable binding free energy (ΔGbind = −27.2 ± 3.9 kcal/mol vs. ribavirin at −20.0 ± 4.6 kcal/mol) [2].

Antiviral drug discovery Dengue virus Flavivirus inhibition

Commercial Availability: Defined Purity Tiers Enable Reproducible Synthesis

Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is commercially available from multiple vendors with standardized purity specifications ranging from 95% to 97% [1]. In contrast, the free amine analog (9-benzyl-1,9-diazaspiro[5.5]undecane, CAS 1100748-66-0) is less widely stocked, with limited vendor options and variable purity specifications . The defined 95–97% purity specification for the Cbz-protected compound ensures batch-to-batch consistency for multi-step synthetic campaigns, reducing the need for in-house repurification. The benzyl carbamate's characteristic NMR signals (e.g., benzylic CH2 at δ ~5.1 ppm, aromatic protons at δ 7.3–7.4 ppm) provide unambiguous identity confirmation and purity assessment by standard analytical methods .

Chemical procurement Building block sourcing Quality control

Procurement-Driven Application Scenarios for Benzyl 1,9-Diazaspiro[5.5]undecane-9-carboxylate


CNS Lead Optimization: NPY Y5 Antagonist Series Expansion

Medicinal chemistry teams developing NPY Y5 receptor antagonists for obesity should prioritize Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate as the core building block. The 1,9-diazaspiro[5.5]undecane scaffold has been validated to yield sub-nanomolar NPY Y5 antagonists (IC50 = 1.7 nM) when elaborated into aryl ureas [1]. The Cbz-protected N9 position enables selective N1 functionalization followed by orthogonal Cbz deprotection under hydrogenolysis conditions compatible with acid-sensitive functionalities that would be compromised using Boc-protected analogs [2]. The compound's calculated LogP of 2.89 positions derivative libraries within the optimal CNS drug-likeness window, increasing the probability of identifying brain-penetrant leads .

Antiviral Discovery: DENV2 NS5-Methyltransferase Inhibitor Synthesis

For antiviral research groups targeting dengue virus, Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate serves as the synthetic entry point to the 3-chlorobenzyl-linked diazaspiro series that demonstrated 4.5-fold greater potency (EC50 = 11.43 μM) than ribavirin (IC50 = 50.9 μM) against DENV2 in cell-based assays [3]. The Cbz group can be removed and the resulting free amine elaborated with diverse benzyl halides to explore SAR around the N9 substitution, which molecular dynamics simulations indicate modulates NS5-methyltransferase binding free energy (ΔGbind ranging from −20.0 to −27.2 kcal/mol) [4]. The room-temperature storage stability of the Cbz-protected building block facilitates multi-gram stockpiling for extended SAR campaigns without cold-chain infrastructure .

Fragment-Based Drug Discovery: Spirocyclic Core Library Construction

Fragment screening groups seeking three-dimensional, conformationally constrained building blocks should incorporate Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate into spirocyclic amine libraries. The rigid 1,9-diazaspiro[5.5]undecane core provides distinct vector presentation compared to planar aromatic fragments, increasing chemical diversity and the probability of identifying novel binding modes [5]. The Cbz protecting group is orthogonal to common solid-phase synthesis linkers (e.g., Wang, Rink amide) and can be removed under neutral hydrogenolysis conditions, enabling on-resin diversification strategies. The compound's defined 95–97% commercial purity eliminates the need for pre-use purification, accelerating library production timelines [6].

Pain Therapeutics: Dual Sigma-1/μ-Opioid Ligand Development

Research programs pursuing multimodal analgesics with reduced opioid side-effect profiles can utilize Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate as the starting material for sigma-1/μ-opioid dual ligands. The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated high-affinity binding to both sigma-1 and μ-opioid receptors in patented series, with specific substitution patterns yielding compounds that maintain analgesic efficacy while mitigating respiratory depression and constipation liabilities associated with pure μ-agonists [7]. The benzyl carbamate protecting group provides a stable, chromatographically tractable intermediate that can be carried through multiple synthetic steps before final deprotection and salt formation for in vivo evaluation [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.